
Ammonium stearate
Overview
Description
Ammonium stearate (CAS 1002-89-7) is the ammonium salt of stearic acid, with the molecular formula C₁₈H₃₆O₂·H₃N . It is commonly produced as a paste or powder and serves as a versatile surfactant, emulsifier, and dispersant in industrial and consumer applications . Key uses include:
- Cosmetics and personal care: As an emulsifier and stabilizer in creams, lotions, and hair care products .
- Pharmaceuticals: As a binder and lubricant in tablet formulations .
- Industrial applications: In lubricants, plastic processing, and textile softening .
This compound’s efficacy stems from its amphiphilic structure, enabling it to reduce surface tension and stabilize emulsions. However, it exists in equilibrium with stearic acid, which may influence its stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium stearate can be synthesized by reacting stearic acid with ammonium hydroxide. The reaction typically involves dissolving stearic acid in a suitable solvent and then adding ammonium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced in the form of an emulsion. The process involves mixing stearic acid, lauryl sodium sulfate, and water in a reaction vessel. The temperature is regulated to 10-25°C, and the mixture is stirred until homogeneous. Ammonium hydroxide is then added, and the mixture is emulsified and allowed to stand for 1-2 hours before filtration .
Chemical Reactions Analysis
Types of Reactions: Ammonium stearate primarily undergoes redox reactions, although it has weak oxidizing or reducing powers. It is slightly soluble in water and does not react strongly with water .
Common Reagents and Conditions: The compound can react with strong acids and bases, leading to the formation of stearic acid and ammonium salts. It can also participate in substitution reactions under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include stearic acid and various ammonium salts, depending on the reagents used .
Scientific Research Applications
Surfactant and Emulsifying Agent
Ammonium stearate is widely used as a surfactant and emulsifying agent in various formulations. Its ability to stabilize emulsions makes it essential in:
- Pharmaceutical Formulations : It helps in the preparation of emulsions for topical medications, enhancing drug delivery through the skin.
- Cosmetics : Used for its emollient properties, it aids in the formulation of creams and lotions by improving texture and stability .
Biological Applications
In biological research, this compound plays a significant role:
- Stabilization of Biological Samples : It is employed in the preparation of biological emulsions that require stabilization during analysis or experimentation.
- Cellular Studies : Research indicates that this compound can affect cellular membranes, leading to potential applications in microbiology for disrupting microbial cells.
Industrial Applications
The compound finds extensive use in various industrial sectors:
- Foam Stabilization : this compound emulsions are utilized as suds-stabilizing agents in aqueous foam coatings and ceramic applications .
- Lubricants : It serves as an effective lubricant in manufacturing processes, enhancing the performance of machinery .
Data Table: Comparative Analysis of this compound with Other Stearates
Property | This compound | Sodium Stearate | Potassium Stearate | Calcium Stearate |
---|---|---|---|---|
Solubility | Slightly soluble | Soluble | Soluble | Insoluble |
Emulsifying Ability | High | Moderate | Moderate | Low |
Application Areas | Pharmaceuticals, Cosmetics, Industry | Soaps, Detergents | Food Industry | Plastics |
Toxicity Level | Low | Low | Low | Low |
Case Study 1: Foam Performance
A study conducted by Zhengy (2013) explored the foam performance of this compound emulsions. The findings indicated that these emulsions significantly improved foam stability compared to traditional surfactants, making them ideal for applications in coatings and personal care products .
Case Study 2: Biological Effects
Research on the cellular effects of this compound has shown that it disrupts microbial cell membranes effectively. This property has been exploited in developing antimicrobial formulations that target bacterial infections without affecting human cells adversely .
Mechanism of Action
Ammonium stearate acts as a surfactant due to its amphiphilic nature. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This allows it to adsorb at interfaces, reducing surface tension and stabilizing emulsions . The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil or fat molecules, facilitating the formation of stable emulsions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ammonium stearate belongs to the family of metal and ammonium salts of stearic acid. Below is a detailed comparison with sodium stearate (C₁₈H₃₅NaO₂) and calcium stearate ((C₁₈H₃₅O₂)₂Ca), focusing on synthesis, properties, and applications.
Chemical and Physical Properties
Functional Performance
- Foam Stability : this compound blends with cationic surfactants (e.g., CTAB) significantly enhance foam stability in cementitious materials, outperforming sodium stearate .
- Lubrication : In water-ethylene glycol lubricants, this compound reduces friction more effectively than short-chain carboxylates .
- Hydrophobicity : Calcium stearate provides superior water resistance in plastics and coatings compared to ammonium or sodium salts .
Market and Industrial Demand
Research Findings and Critical Insights
Coating Mechanism Controversy
Despite differences in synthesis, both ammonium and sodium stearate coatings on CaCO₃ ultimately yield calcium stearate . This suggests that the choice of stearate salt may matter less than the substrate’s ion-exchange capacity.
Stability Trade-offs
This compound’s equilibrium with stearic acid limits its use in high-temperature applications (e.g., plastics processing), where calcium stearate is preferred .
Biological Activity
Ammonium stearate, a quaternary ammonium salt derived from stearic acid, exhibits significant biological activity, particularly in its interactions with cellular membranes of microorganisms. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its cationic head and hydrophobic alkyl chain, which influence its biological interactions. The compound is soluble in hot water and slightly soluble in ethanol, making it versatile for various applications. Its structure allows it to act as a surfactant and emulsifying agent, which is critical in both biological and industrial contexts.
Target of Action
This compound primarily targets the plasma membranes of microorganisms. The cationic head binds to negatively charged phospholipids within the membrane, while the hydrophobic stearate chain integrates into the lipid bilayer. This dual interaction leads to membrane disruption, causing leakage of intracellular contents and ultimately cell death.
Mode of Action
The disruption of cellular membranes can affect microbial osmotic tolerance and cell cycle regulation . Studies indicate that ammonium compounds can alter the physiological state of various cells, including bacterial and fungal species.
Biochemical Pathways
Research indicates that this compound can influence several biochemical pathways:
- Cellular Effects : this compound has been shown to affect cell integrity and function. For instance, related ammonium compounds have been documented to impact the genomic stability of Chinese hamster ovary (CHO) cells.
- Molecular Mechanisms : The compound interacts with biomolecules, potentially inhibiting or activating enzymes and altering gene expression.
- Transport and Distribution : this compound can be transported within cells, affecting various metabolic pathways crucial for cellular function.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism involved membrane disruption leading to increased permeability and cell lysis.
- Cytotoxic Effects : In vitro studies on cancer cell lines have shown that this compound can induce cytotoxicity. For example, it was found to significantly reduce cell proliferation in HeLa cells through mechanisms involving membrane integrity disruption .
- Impact on Fatty Acid Metabolism : Recent research has highlighted the role of fatty acids derived from stearate in cancer cell survival. The study suggested that manipulating fatty acid metabolism could be a strategy for tumor growth suppression .
Applications
This compound has diverse applications across various fields:
- Pharmaceuticals : Used as an emulsifying agent in drug formulations.
- Cosmetics : Functions as a stabilizer in creams and lotions.
- Food Industry : Acts as an emulsifier in food products.
- Biotechnology : Utilized in stabilizing biological samples for research purposes .
Comparison with Similar Compounds
Compound | Solubility | Main Use | Biological Activity |
---|---|---|---|
This compound | Slightly soluble | Emulsifier | Membrane disruptor |
Sodium Stearate | Soluble | Soap production | Antimicrobial properties |
Calcium Stearate | Insoluble | Lubricant | Limited biological activity |
Magnesium Stearate | Insoluble | Tablet binder | Minimal direct biological effects |
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for ammonium stearate, and how can reaction efficiency be quantified?
this compound is synthesized via neutralization of stearic acid with ammonium sources. Two common methods include:
- Reacting stearic acid with excess 28–30% aqueous ammonia, followed by evaporation to isolate the product .
- Using ammonium carbonate as the base, which avoids excessive foaming and allows better control of stoichiometry . Efficiency can be quantified using titration (e.g., pH monitoring) to confirm complete neutralization and FTIR spectroscopy to verify the absence of unreacted stearic acid (absence of 1700 cm⁻¹ carbonyl peak) .
Q. Which spectroscopic techniques are most effective for characterizing this compound in composite materials?
- Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy : Detects C-H stretching vibrations (2800–3000 cm⁻¹) to confirm alkyl chain presence and reaction completeness (e.g., absence of unreacted stearic acid) .
- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface elemental composition (e.g., nitrogen absence confirms conversion to calcium stearate in coatings) .
- FTIR-ATR : Provides rapid analysis of functional groups in bulk samples .
Q. What are the primary research applications of this compound in material science?
- Coatings : Forms hydrophobic layers on calcium carbonate, enhancing dispersion in polymers and reducing moisture sensitivity .
- Foam Stabilization : Acts as a rheology modifier in acrylic latex coatings, enabling uniform pore structure .
- Gravure Printing : Aqueous dispersions improve ink flow and reduce foaming during high-speed processes .
Advanced Research Questions
Q. How can researchers optimize this compound coating thickness on calcium carbonate for tailored material properties?
- Experimental Design : Vary coating levels (e.g., 1/16 to 1 monolayer) and use DRIFT to quantify C-H band intensity, which correlates with coating thickness .
- Data Interpretation : Plot peak intensity ratios (e.g., C-H vs. carbonate bands) to establish a calibration curve for thickness prediction .
- Challenges : Account for surface heterogeneity using XPS mapping to ensure uniform coverage .
Q. What mechanisms explain this compound’s instability in acidic environments, and how can this be mitigated?
- Mechanism : this compound hydrolyzes in acidic conditions (pH < 8), releasing stearic acid and ammonium ions, leading to loss of functionality .
- Mitigation Strategies :
- Encapsulate coated particles with acid-resistant polymers (e.g., polyethylene wax).
- Monitor stability via pH-dependent FTIR or conductivity measurements to detect decomposition products .
Q. How do conflicting data on this compound’s reactivity in composite systems arise, and how should they be resolved?
- Source of Contradictions : Discrepancies in reported reactivity may stem from differences in substrate purity (e.g., calcium carbonate grade) or coating application methods (e.g., solvent vs. aqueous dispersion) .
- Resolution Methodology :
- Standardize substrate pre-treatment (e.g., calcination temperature).
- Use controlled DRIFT and XPS protocols to compare reactivity across studies .
Q. What advanced models are used to analyze this compound’s role in polymer stabilization?
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability by measuring decomposition onset temperature in polymer blends .
- Molecular Dynamics (MD) Simulations : Predicts interactions between this compound and polymer chains to optimize dispersion and mechanical properties .
Q. Methodological and Analytical Considerations
Q. How to quantify residual ammonium ions in stearate-coated systems?
- Ion-Selective Electrode (ISE) : Directly measures ammonium concentration in wash solutions post-coating .
- XPS Analysis : Detects nitrogen at 400 eV to identify unreacted this compound on surfaces .
Q. What experimental precautions are critical when handling this compound in humidity-sensitive studies?
- Environmental Control : Use gloveboxes with <5% relative humidity to prevent hygroscopic clumping .
- Storage : Store in desiccators with silica gel and avoid prolonged exposure to ambient air during weighing .
Q. How to validate the environmental safety of this compound in academic research?
Properties
IUPAC Name |
azanium;octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZKPRONVOMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Record name | AMMONIUM STEARATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027353 | |
Record name | Ammonium stearate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium stearate appears as white to yellow paste or liquid with a weak ammonia odor. May float or sink in water. (USCG, 1999), Liquid | |
Record name | AMMONIUM STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8263 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octadecanoic acid, ammonium salt (1:1) | |
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Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | AMMONIUM STEARATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8263 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1002-89-7 | |
Record name | AMMONIUM STEARATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ammonium stearate | |
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Record name | Octadecanoic acid, ammonium salt (1:1) | |
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Record name | Ammonium stearate | |
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Record name | Ammonium stearate | |
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Record name | AMMONIUM STEARATE | |
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Retrosynthesis Analysis
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